molecular formula C36H50O6 B3065923 dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate CAS No. 65849-89-0

dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate

Cat. No.: B3065923
CAS No.: 65849-89-0
M. Wt: 578.8 g/mol
InChI Key: RCNPWMNIIMOLFB-UHFFFAOYSA-N
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Description

Dimethyl 2,3-bis[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate is a sterically hindered organic compound featuring a central butanedioate (succinate) ester backbone. The molecule is symmetrically substituted at the 2- and 3-positions with bulky 3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene methyl groups. These substituents confer unique electronic and steric properties, making the compound of interest in materials science and stabilization chemistry. The tert-butyl groups enhance oxidative stability, while the conjugated cyclohexadienone system may contribute to UV absorption or radical scavenging capabilities. The methyl ester groups at the termini of the succinate backbone likely influence solubility and crystallinity compared to analogs with longer alkyl chains .

Properties

IUPAC Name

dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O6/c1-33(2,3)25-17-21(18-26(29(25)37)34(4,5)6)15-23(31(39)41-13)24(32(40)42-14)16-22-19-27(35(7,8)9)30(38)28(20-22)36(10,11)12/h15-20,23-24H,1-14H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNPWMNIIMOLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(C(C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)OC)C(=O)OC)C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498895
Record name Dimethyl 2,3-bis[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65849-89-0
Record name Dimethyl 2,3-bis[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate typically involves the reaction of dimethyl butanedioate with 3,5-ditert-butyl-4-hydroxybenzaldehyde under specific conditions. The reaction is catalyzed by acids such as trifluoromethanesulfonic acid, which facilitates the formation of the desired product through nucleophilic addition and subsequent condensation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenolic compounds. These products are valuable intermediates in the synthesis of more complex molecules and materials .

Scientific Research Applications

Dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate involves its ability to undergo redox reactions, thereby acting as an antioxidant. The compound can donate electrons to neutralize free radicals, reducing oxidative stress. Its molecular targets include reactive oxygen species and other free radicals, and it interacts with cellular pathways involved in oxidative stress response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of bis-arylidene succinate derivatives, several of which are documented in regulatory and chemical databases. Key structural analogs and their distinguishing features are summarized below:

Structural and Functional Differences

CAS Number Compound Name Ester Groups Molecular Weight Key Properties
67845-93-6 Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate Hexadecyl ~530.8 g/mol Simpler mono-ester; lacks the bis-arylidene succinate backbone. Hydroxybenzoate core may act as a phenolic antioxidant.
69310-20-9 Butanedioic acid, 2,3-bis[[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]-, dioctadecyl ester, (R,S) Dioctadecyl (C18) ~1,250–1,300 g/mol High lipophilicity due to long alkyl chains; likely used in hydrophobic matrices (e.g., polymers).
69310-21-0 rel-1,4-Dioctadecyl (2R,3R)-2,3-bis[[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]butanedioate Dioctadecyl (C18) ~1,250–1,300 g/mol Stereospecific (R,R) configuration; may exhibit chiral packing in crystalline states.
343933-08-4 1,4-Dioctadecyl 2,3-bis[[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]butanedioate Dioctadecyl (C18) ~1,250–1,300 g/mol Structural isomer of 69310-21-0; positional differences in ester linkage alter solubility and melting points.
Target Compound Dimethyl 2,3-bis[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate Dimethyl (C1) ~750–800 g/mol Lower molecular weight and higher polarity; enhanced solubility in polar aprotic solvents (e.g., THF, DMF).

Biological Activity

Dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate (CAS No. 65849-89-0) is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a butanedioate backbone linked to two cyclohexa-2,5-dien-1-ylidene groups, each substituted with tert-butyl groups. This structural arrangement confers significant stability and reactivity, making it a subject of interest in both chemistry and biology.

Key Properties:

PropertyValue
Molecular Weight578.8 g/mol
IUPAC NameThis compound
CAS Number65849-89-0

The biological activity of this compound primarily involves its antioxidant properties . The compound can undergo redox reactions to donate electrons and neutralize free radicals, thereby reducing oxidative stress within biological systems.

Interaction with Biological Molecules

The compound interacts with reactive oxygen species (ROS) and other free radicals. These interactions are crucial for protecting cellular components from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Research Findings

Research on the biological activity of this compound has highlighted several key areas:

  • Antioxidant Activity :
    • Studies have shown that this compound exhibits significant antioxidant capabilities. It has been demonstrated to scavenge free radicals effectively in vitro .
  • Potential Therapeutic Applications :
    • The compound is being explored for its potential therapeutic effects against conditions related to oxidative stress. Its ability to mitigate oxidative damage suggests possible applications in drug development targeting diseases such as Alzheimer's and Parkinson's .
  • Case Studies :
    • A case study published in Natural Product Research investigated the effects of similar compounds on cellular models exposed to oxidative stress. Results indicated that these compounds could significantly reduce markers of oxidative damage in cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Reactant of Route 2
dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate

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